ジメチルオキサロイルグリシン

概要

説明

ジメチルオキサリルグリシン (DMOG) は、細胞透過性で、プロリルヒドロキシラーゼドメイン含有タンパク質 (PHD) および低酸素誘導因子プロリルヒドロキシラーゼ (HIF-PH) の競合的阻害剤です。 DMOG は α-ケトグルタル酸のアナログであり、 in vitro および in vivo で低酸素誘導因子-1α (HIF-1α) を安定化させ、蓄積させることが知られています 。DMOG は、低酸素を模倣し、さまざまな細胞プロセスを調節する役割を果たすため、科学研究で広く使用されています。

科学的研究の応用

DMOG は、科学研究において幅広い用途を持っています。

作用機序

DMOG は、プロリルヒドロキシラーゼドメイン含有タンパク質 (PHD) および低酸素誘導因子プロリルヒドロキシラーゼ (HIF-PH) を阻害することで効果を発揮します。 この阻害は、HIF-1α の安定化と蓄積につながり、これは、血管新生、代謝、細胞生存に関与するさまざまな遺伝子の転写を活性化します 。 DMOG の分子標的は、HIF-1α サブユニットと、その分解に関与する酵素です .

類似の化合物との比較

類似の化合物

ジメチルオキサリルグリシン (DMOG): HIF-1α を安定化させ、低酸素を模倣する役割で知られています.

塩化コバルト: 別の低酸素模倣剤であり、異なるメカニズムで HIF-1α を安定化させます.

デフェリキサミン: プロリルヒドロキシラーゼを阻害することで HIF-1α を安定化させるキレート剤です.

独自性

DMOG は、プロリルヒドロキシラーゼを直接阻害することで低酸素を模倣し、HIF-1α の安定化につながるという点でユニークです。 これは、低酸素に対する細胞応答を理解し、潜在的な治療応用を開発することに焦点を当てた研究において、貴重なツールとなっています .

生化学分析

Biochemical Properties

Dimethyloxaloylglycine plays a significant role in biochemical reactions, particularly in angiogenesis . It interacts with HIF-1α, an important protein that can activate a broad array of angiogenic factors . The interaction between Dimethyloxaloylglycine and HIF-1α is crucial for the angiogenic activity of bone mesenchymal stem cells (BMSCs) in tissue-engineered bone .

Cellular Effects

Dimethyloxaloylglycine has profound effects on various types of cells and cellular processes. It influences cell function by activating the expression of HIF-1α, which in turn enhances the mRNA expression and secretion of related angiogenic factors in BMSCs . This impact on cell signaling pathways and gene expression significantly improves the angiogenic activity of BMSCs .

Molecular Mechanism

At the molecular level, Dimethyloxaloylglycine exerts its effects by inhibiting PHD enzymes . This inhibition stabilizes HIF-1α, even in cells at normal oxygen tension . The stabilized HIF-1α can then activate a broad array of angiogenic factors, leading to enhanced angiogenic activity .

Temporal Effects in Laboratory Settings

The effects of Dimethyloxaloylglycine change over time in laboratory settings. For instance, it has been observed that Dimethyloxaloylglycine significantly enhances the mRNA expression and secretion of related angiogenic factors in BMSCs

Metabolic Pathways

Dimethyloxaloylglycine is involved in the HIF-1α pathway, where it inhibits PHD enzymes to stabilize HIF-1α

準備方法

合成経路と反応条件

DMOG は、オキサリルクロリドとジメチルアミンをエステル化し、続いて加水分解することにより合成できます。これにより、ジメチルオキサリルグリシンが生成されます。 この反応は、通常、ジクロロメタンなどの溶媒とトリエチルアミンなどの触媒を使用して、エステル化プロセスを促進します .

工業的生産方法

DMOG の工業的生産は、同様の合成経路を使用しますが、より大規模に行われます。 このプロセスは、より高い収率と純度のために最適化されており、通常、再結晶やクロマトグラフィーなどの複数の精製工程が含まれており、最終製品が必要な仕様を満たしていることを保証します .

化学反応の分析

反応の種類

DMOG は、主に低酸素模倣剤としての役割に関連する反応を起こします。 DMOG は、酸化および還元反応、特に HIF-1α の安定化に関与する反応に関与する可能性があります .

一般的な試薬と条件

DMOG に関与する反応で一般的に使用される試薬には、α-ケトグルタル酸、プロリルヒドロキシラーゼ阻害剤、ジメチルスルホキシド (DMSO) や水などのさまざまな溶媒が含まれます。 これらの反応は、通常、制御された温度と pH 条件下で行われ、最適な活性を確保します .

形成される主な生成物

DMOG に関与する反応から形成される主な生成物は、通常、HIF-1α の安定化と、それに続く下流シグナル伝達経路の活性化に関連しています。 これには、血管新生、代謝、細胞生存に関与する遺伝子のアップレギュレーションが含まれます .

類似化合物との比較

Similar Compounds

Dimethyloxalylglycine (DMOG): Known for its role in stabilizing HIF-1α and mimicking hypoxia.

Cobalt chloride: Another hypoxia mimetic agent that stabilizes HIF-1α through a different mechanism.

Desferrioxamine: A chelating agent that also stabilizes HIF-1α by inhibiting prolyl hydroxylases.

Uniqueness

DMOG is unique in its ability to mimic hypoxia by directly inhibiting prolyl hydroxylases, leading to the stabilization of HIF-1α. This makes it a valuable tool in research focused on understanding the cellular response to hypoxia and developing potential therapeutic applications .

特性

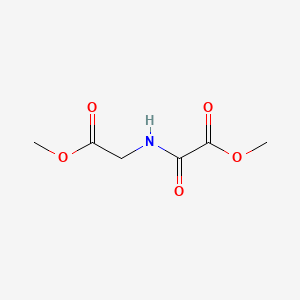

IUPAC Name |

methyl 2-[(2-methoxy-2-oxoethyl)amino]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-11-4(8)3-7-5(9)6(10)12-2/h3H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJOZDZCRHCODO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339961 | |

| Record name | DMOG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89464-63-1 | |

| Record name | DMOG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89464-63-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Dimethyloxaloylglycine and how does it interact with it?

A1: Dimethyloxaloylglycine primarily targets the family of prolyl hydroxylase domain-containing proteins (PHDs). [] These enzymes are responsible for hydroxylating the alpha subunit of hypoxia-inducible factors (HIFs), ultimately leading to their degradation under normoxic conditions. Dimethyloxaloylglycine competitively inhibits PHDs by mimicking their natural substrate, 2-oxoglutarate, thereby stabilizing HIFs and mimicking a hypoxic response. [, ]

Q2: What are the downstream consequences of Dimethyloxaloylglycine-mediated PHD inhibition?

A2: Inhibition of PHDs by Dimethyloxaloylglycine leads to the stabilization and activation of HIFs, particularly HIF-1α and HIF-2α. [, , ] This activation triggers the transcription of numerous genes involved in crucial cellular processes, including:

- Angiogenesis: VEGF, Flt-1, KDR/Flk-1 [, ]

- Glycolysis: Glucose transporter 1 (GLUT-1), Phosphoglycerate Kinase 1 [, ]

- Erythropoiesis: Erythropoietin (EPO) [, ]

- Cell proliferation and survival: [, ]

Q3: Dimethyloxaloylglycine induces a hypoxic response. What are the potential benefits of this in a therapeutic context?

A3: Inducing a hypoxic response with Dimethyloxaloylglycine can be beneficial in situations where enhancing these processes is desired, such as:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。